
Diisobutylmalonic Acid Diethyl Ester
Overview
Description
Diisobutylmalonic Acid Diethyl Ester (CAS 81749-14-6) is a malonic acid derivative with two isobutyl substituents on the central carbon and ethyl ester groups. Its molecular formula is C₁₅H₂₈O₄, and it has a molecular weight of 272.38 g/mol . Key physicochemical properties include:
- Boiling Point: 102°C at 5.3 mmHg
- Density: 0.96 g/cm³
- LogP: 3.19 (indicating high lipophilicity)
- Refractive Index: 1.433–1.437 .
This compound is used as a pharmaceutical intermediate, particularly in synthesizing specialized organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisobutylmalonic Acid Diethyl Ester can be synthesized through the alkylation of diethyl malonate with isobutyl bromide in the presence of a base such as sodium ethoxide . The reaction involves the deprotonation of diethyl malonate to form an enolate, which then undergoes nucleophilic substitution with isobutyl bromide to yield the desired ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale alkylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Diisobutylmalonic Acid Diethyl Ester undergoes various chemical reactions, including:
Alkylation: The enolate form of the ester can react with alkyl halides to form substituted malonates.
Hydrolysis: Acidic or basic hydrolysis of the ester yields diisobutylmalonic acid.
Decarboxylation: Upon heating, the ester can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Alkyl Halides: Isobutyl bromide, methyl iodide
Acids: Hydrochloric acid, sulfuric acid
Major Products
Substituted Malonates: Formed through alkylation reactions
Diisobutylmalonic Acid: Formed through hydrolysis
Substituted Acetic Acids: Formed through decarboxylation
Scientific Research Applications
Medicinal Chemistry
Diisobutylmalonic acid diethyl ester serves as a key intermediate in the synthesis of various pharmaceuticals, including:
- Anticonvulsants : It has been utilized in synthesizing vigabatrin, an anticonvulsant medication used to treat epilepsy.
- Anti-inflammatory Agents : The compound plays a role in producing phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID).
- Antibiotics : It has applications in synthesizing nalidixic acid, an antibiotic used to treat urinary tract infections.
Agrochemical Synthesis
The compound is also significant in agricultural chemistry. It is involved in synthesizing several pesticides that help manage crop diseases and pests effectively. For example:
- Sethoxydim : A herbicide used for controlling grass weeds in broadleaf crops.
- Pyrimidine Derivatives : These are synthesized from this compound and are used to develop new agrochemicals with enhanced efficacy.
Case Study 1: Synthesis of Vigabatrin
In a study published by researchers focusing on anticonvulsants, this compound was employed as a precursor for synthesizing vigabatrin through a series of reactions involving alkylation and subsequent cyclization. The efficiency of this method highlighted the compound's utility in developing therapeutic agents for epilepsy treatment.
Case Study 2: Development of New Pesticides
Another significant application was documented in research aimed at developing novel pesticides using this compound. The study demonstrated how modifications to the structure could enhance biological activity against specific pests while reducing environmental impact. This research emphasized the importance of malonate derivatives in creating sustainable agricultural solutions.
Mechanism of Action
The mechanism of action of Diisobutylmalonic Acid Diethyl Ester involves its ability to form enolates, which are highly reactive nucleophiles. These enolates can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the malonate moiety, which stabilizes the enolate intermediate through resonance.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares Diisobutylmalonic Acid Diethyl Ester with structurally analogous malonic acid esters:
*Calculated based on molecular formula.
Key Differences:
Substituent Effects: this compound has two isobutyl groups, enhancing steric bulk and lipophilicity compared to mono-substituted analogs like Diethyl Isobutylmalonate . The phthalimido group in Diethyl 2-Phthalimidomalonate introduces nitrogen-based reactivity, making it suitable for heterocyclic synthesis .
Physical Properties :
- Higher molecular weight and LogP in this compound correlate with increased hydrophobicity, influencing solubility in organic solvents like maleic anhydride (studied in similar diesters) .
- Dimethylmalonic Acid Diisobutyl Ester (C₁₃H₂₄O₄) has lower molecular weight but higher ester group bulk due to isobutyl substituents .
Biological Activity
Diisobutylmalonic acid diethyl ester (DBMDE) is a compound with significant potential in various biological applications. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
DBMDE has the following chemical characteristics:
Antimicrobial Activity
DBMDE has been studied for its antimicrobial properties. A study conducted on various extracts revealed that compounds similar to DBMDE exhibit notable antibacterial and antifungal activities. The mechanism of action is thought to involve disruption of microbial cell membranes, leading to cell lysis .
Table 1: Antimicrobial Activity of DBMDE and Related Compounds
Cytotoxicity and Anticancer Properties
Research indicates that DBMDE may possess cytotoxic effects against certain cancer cell lines. In vitro studies have demonstrated that derivatives of malonic acid can inhibit cell proliferation in cancer cells, suggesting potential as an anticancer agent .
Case Study: Cytotoxicity Evaluation
A case study involving the evaluation of DBMDE's cytotoxic effects was conducted on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant cytotoxicity at higher concentrations. This finding supports further investigation into its potential as a therapeutic agent in oncology.
The biological activity of DBMDE can be attributed to several mechanisms:
- Cell Membrane Disruption: Similar compounds have shown the ability to disrupt microbial membranes, leading to increased permeability and eventual cell death.
- Enzyme Inhibition: Some studies suggest that malonic acid derivatives can inhibit key enzymes involved in cellular metabolism, affecting growth and proliferation in cancer cells.
- Antioxidant Properties: DBMDE may also exhibit antioxidant activity, which can contribute to its protective effects against oxidative stress in cells .
Q & A
Basic Research Questions
Q. What are the critical physical-chemical properties of diisobutylmalonic acid diethyl ester, and how do they influence experimental design?
Methodological Answer: Key properties include:
- Molecular weight : 272.38 g/mol (C₁₅H₂₈O₄) .
- Boiling point : 102°C at 5.3 mmHg (suggests vacuum distillation for purification) .
- LogP : 3.19 (indicates moderate hydrophobicity; solvent selection should prioritize compatibility with polar aprotic solvents like THF or DMF) .
- Density : 0.96 g/cm³ (critical for volumetric measurements in stoichiometry) .
These properties guide purification strategies (e.g., reduced-pressure distillation) and reaction setups (e.g., inert atmosphere for moisture-sensitive malonate esters).
Q. How can this compound be synthesized and characterized for research applications?
Methodological Answer:
- Synthesis : Derived via malonic ester synthesis, involving alkylation of diethyl malonate with isobutyl halides. A two-step alkylation (double substitution) is typical to introduce both isobutyl groups .
- Characterization :
Q. What stability considerations are critical for storing and handling this compound?
Methodological Answer:
- Hydrolysis risk : Ester groups are sensitive to acidic/basic conditions. Store under anhydrous conditions (e.g., molecular sieves) .
- Thermal stability : Avoid prolonged heating above 100°C to prevent decomposition .
- Safety : Use PPE (gloves, goggles) due to potential irritant properties of malonate esters .
Advanced Research Questions
Q. How can researchers optimize this compound’s alkylation efficiency in complex organic syntheses?
Methodological Answer:
- Base selection : Strong bases (e.g., NaH or LDA) deprotonate the α-hydrogen, enabling nucleophilic attack. Solvents like THF enhance reactivity .
- Alkylating agents : Primary alkyl halides (e.g., isobutyl bromide) yield higher efficiency than bulky/secondary halides due to steric hindrance .
- Kinetic monitoring : Use in-situ FTIR to track ester carbonyl peak shifts during alkylation .
Q. How should researchers resolve contradictions in reported physical properties (e.g., LogP discrepancies)?
Methodological Answer:
- Experimental validation : Re-measure LogP via shake-flask method (partitioning between octanol/water) and compare with computational predictions (e.g., Crippen or Joback methods) .
- Source calibration : Cross-reference data from peer-reviewed journals over vendor databases (e.g., NIST Webbook for validated spectra) .
Q. What strategies mitigate side reactions during this compound’s decarboxylation?
Methodological Answer:
- Temperature control : Gradual heating (1–2°C/min) prevents violent CO₂ release, which can fragment the product .
- Acid catalysis : Use dilute HCl (0.1–1M) to promote controlled decarboxylation without ester hydrolysis .
- Byproduct analysis : Monitor via TLC or HPLC for intermediates like diisobutyl acetic acid .
Q. How can computational modeling enhance the design of derivatives from this compound?
Methodological Answer:
Properties
IUPAC Name |
diethyl 2,2-bis(2-methylpropyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-7-18-13(16)15(9-11(3)4,10-12(5)6)14(17)19-8-2/h11-12H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXFNZVGGMZGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)(CC(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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